molecular formula C8H7BrClNO B1268113 2-bromo-N-(3-chlorophenyl)acetamide CAS No. 41964-65-2

2-bromo-N-(3-chlorophenyl)acetamide

Cat. No.: B1268113
CAS No.: 41964-65-2
M. Wt: 248.5 g/mol
InChI Key: JUHGYNTUFGSUQV-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-chlorophenyl)acetamide is an organic compound with the molecular formula C8H7BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 3-chlorophenyl group and the alpha carbon of the acetamide is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-chlorophenyl)acetamide typically involves the bromination of N-(3-chlorophenyl)acetamide. The process can be summarized as follows:

    Starting Material: N-(3-chlorophenyl)acetamide.

    Reagent: Bromine (Br2).

    Solvent: Acetic acid or another suitable solvent.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The compound can be reduced to form the corresponding amine.

    Oxidation: The amide group can be oxidized under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Formation of substituted acetamides.

    Reduction: Formation of N-(3-chlorophenyl)ethylamine.

    Oxidation: Formation of corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(3-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine and chlorine atoms in the molecule can interact with biological targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

  • N-(4-Bromo-2-chlorophenyl)acetamide
  • 2-Bromo-N-(3,4-dichlorophenyl)acetamide
  • N-(3-Chlorophenyl)acetamide

Comparison:

  • N-(4-Bromo-2-chlorophenyl)acetamide: Similar structure but with the bromine and chlorine atoms in different positions, leading to different reactivity and applications.
  • 2-Bromo-N-(3,4-dichlorophenyl)acetamide: Contains an additional chlorine atom, which can influence its chemical properties and biological activity.
  • N-(3-Chlorophenyl)acetamide: Lacks the bromine atom, making it less reactive in certain nucleophilic substitution reactions.

Properties

IUPAC Name

2-bromo-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGYNTUFGSUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336316
Record name 2-bromo-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41964-65-2
Record name 2-bromo-N-(3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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